molecular formula C19H19ClN6O4 B11449242 5-amino-1-(2-((3-chloro-4-methoxyphenyl)amino)-2-oxoethyl)-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

5-amino-1-(2-((3-chloro-4-methoxyphenyl)amino)-2-oxoethyl)-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11449242
M. Wt: 430.8 g/mol
InChI Key: GRHCUPGJITWUQV-UHFFFAOYSA-N
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Description

5-Amino-1-{[(3-chloro-4-methoxyphenyl)carbamoyl]methyl}-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-{[(3-chloro-4-methoxyphenyl)carbamoyl]methyl}-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:

    Formation of the Triazole Ring:

    Introduction of the Carbamoyl Group: This step involves the reaction of the triazole intermediate with 3-chloro-4-methoxyphenyl isocyanate under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Formation of aldehydes or acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-amino-1-{[(3-chloro-4-methoxyphenyl)carbamoyl]methyl}-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with these targets, leading to modulation of their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole Derivatives: Compounds with similar triazole rings but different substituents.

    Carbamoyl-Substituted Compounds: Compounds with carbamoyl groups attached to different aromatic rings.

Uniqueness

The uniqueness of 5-amino-1-{[(3-chloro-4-methoxyphenyl)carbamoyl]methyl}-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H19ClN6O4

Molecular Weight

430.8 g/mol

IUPAC Name

5-amino-1-[2-(3-chloro-4-methoxyanilino)-2-oxoethyl]-N-(2-methoxyphenyl)triazole-4-carboxamide

InChI

InChI=1S/C19H19ClN6O4/c1-29-14-8-7-11(9-12(14)20)22-16(27)10-26-18(21)17(24-25-26)19(28)23-13-5-3-4-6-15(13)30-2/h3-9H,10,21H2,1-2H3,(H,22,27)(H,23,28)

InChI Key

GRHCUPGJITWUQV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C(=C(N=N2)C(=O)NC3=CC=CC=C3OC)N)Cl

Origin of Product

United States

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